molecular formula C17H19N5O2S B2442139 N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1795358-38-1

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2442139
CAS No.: 1795358-38-1
M. Wt: 357.43
InChI Key: MURSZCNIKJZBBH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex synthetic molecule designed for chemical biology and drug discovery research. Its structure incorporates a 1,2,3-thiadiazole carboxamide core, a moiety known for its diverse biological activities and potential as a pharmacophore in medicinal chemistry [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273123/]. The molecule is further functionalized with a furanylmethyl group and a tetrahydrocyclopentapyrazolylmethyl group, which are privileged scaffolds in the design of kinase inhibitors and other targeted therapeutics, suggesting potential utility in probing specific enzymatic pathways [https://pubs.acs.org/doi/10.1021/jm301642b]. This compound is of significant research value for investigating structure-activity relationships (SAR) in the development of new therapeutic agents, particularly in oncology and inflammatory diseases where related heterocyclic compounds have shown promise. It serves as a key intermediate or a final candidate for high-throughput screening, target identification, and lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-16(25-20-18-11)17(23)22(9-12-5-4-8-24-12)10-14-13-6-3-7-15(13)21(2)19-14/h4-5,8H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURSZCNIKJZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1795358-38-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of 357.4 g/mol. Its structure incorporates a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₂S
Molecular Weight357.4 g/mol
CAS Number1795358-38-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant activity against various bacteria and fungi.

In a comparative study, the minimum inhibitory concentration (MIC) of this compound was evaluated against common pathogens. Results indicated that it exhibited moderate to high antimicrobial activity, comparable to established antibiotics such as ciprofloxacin and ketoconazole .

Anti-inflammatory Properties

The compound’s potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in stimulated macrophages. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .

Case Studies

  • Antimicrobial Evaluation : A study published in ResearchGate highlighted the synthesis and antimicrobial evaluation of thiadiazole derivatives. Among them, compounds structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The study suggested that the compound could be further developed as a therapeutic agent for cancer treatment .

Scientific Research Applications

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Potential : Studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of furan and pyrazole groups may enhance these effects by interfering with cellular mechanisms involved in tumor growth .

Case Studies

Several studies have highlighted the efficacy of related compounds and their mechanisms of action:

  • Thiadiazole Derivatives in Antimicrobial Research :
    • A study demonstrated that derivatives containing thiadiazole rings showed significant activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anticancer Activities :
    • Research on similar thiadiazole compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds with furan and pyrazole moieties were noted to enhance the cytotoxicity against breast cancer cells by promoting oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialThiadiazole derivativesInhibition of bacterial growth
AnticancerThiadiazole with furan/pyrazoleInduction of apoptosis
AntifungalThiadiazole derivativesInhibition of fungal growth

Q & A

Q. How can the synthesis of this compound be optimized for higher yield?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, reagent stoichiometry, and reaction time. For example, using polar aprotic solvents like N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base can improve alkylation efficiency in heterocyclic systems . Multi-step protocols, such as coupling thiadiazole precursors with furan and pyrazole moieties via nucleophilic substitution, may enhance purity. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product .

Q. What spectroscopic methods are suitable for characterizing the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for furan protons (δ ~6.3–7.4 ppm), pyrazole methyl groups (δ ~1.2–1.5 ppm), and thiadiazole carbons (δ ~150–160 ppm) .
  • FT-IR : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydrocyclopenta[c]pyrazole core using single-crystal diffraction .

Q. What preliminary assays evaluate its biological activity?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Staphylococcus aureus and Escherichia coli) at varying pH levels, as thiadiazole derivatives exhibit pH-dependent activity . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), prioritizing concentrations <10 μM to avoid non-specific effects .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For instance, thiadiazole derivatives show enhanced antimicrobial activity at pH 7.4 compared to acidic conditions due to improved solubility . Validate findings using orthogonal assays (e.g., time-kill kinetics vs. MIC) and standardize protocols (e.g., CLSI guidelines). Cross-reference structural analogs (e.g., triazole-thioacetamides) to identify substituent-specific trends .

Q. What computational strategies predict binding affinity to target enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of enzymes like CYP450 or DNA gyrase. Prioritize the pyrazole-thiadiazole core for hydrogen bonding with active-site residues (e.g., Arg121 in gyrase). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design SAR studies for derivatives with improved pharmacokinetics?

  • Methodological Answer : Modify substituents systematically:
  • Furan ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
  • Pyrazole core : Replace the methyl group with trifluoromethyl to improve lipophilicity (logP optimization) .
  • Thiadiazole : Substitute sulfur with selenium to modulate redox activity.
    Evaluate ADME properties using in silico tools (SwissADME) and validate with hepatic microsomal assays .

Q. What analytical techniques detect degradation products under stress conditions?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column (acetonitrile/water gradient) to monitor hydrolytic degradation (e.g., at pH 2.0 and 9.0). Identify cleavage of the carboxamide bond (~m/z 250–300 fragments) and thiadiazole ring oxidation (~m/z +16 for sulfoxide formation) . Accelerated stability studies (40°C/75% RH) can predict shelf-life .

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